2-methyl-N-(2-morpholin-4-ylethyl)quinolin-4-amine
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Overview
Description
2-methyl-N-(2-morpholin-4-ylethyl)quinolin-4-amine is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a methyl group at the 2-position and a morpholin-4-ylethyl group at the nitrogen atom of the 4-amine position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-morpholin-4-ylethyl)quinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Methyl Group: The methyl group can be introduced at the 2-position of the quinoline ring through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as the catalyst.
Attachment of the Morpholin-4-ylethyl Group: The morpholin-4-ylethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of 2-methylquinolin-4-amine with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-morpholin-4-ylethyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinoline ring or the morpholine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives or morpholine derivatives.
Substitution: Various substituted quinoline or morpholine derivatives.
Scientific Research Applications
2-methyl-N-(2-morpholin-4-ylethyl)quinolin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.
Biological Studies: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: The compound serves as a probe to investigate the structure-activity relationships of quinoline derivatives.
Industrial Applications: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-morpholin-4-ylethyl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of cellular processes. Additionally, it can interact with receptors to modulate signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-methylquinolin-4-amine: Lacks the morpholin-4-ylethyl group, resulting in different biological activities.
N-(2-morpholin-4-ylethyl)quinolin-4-amine: Lacks the methyl group at the 2-position, affecting its chemical reactivity and biological properties.
4-methyl-N-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-amine: Contains a pyridazine ring instead of a quinoline ring, leading to different pharmacological activities.
Uniqueness
2-methyl-N-(2-morpholin-4-ylethyl)quinolin-4-amine is unique due to the presence of both the methyl group at the 2-position and the morpholin-4-ylethyl group at the 4-amine position. This unique combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-methyl-N-(2-morpholin-4-ylethyl)quinolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-13-12-16(14-4-2-3-5-15(14)18-13)17-6-7-19-8-10-20-11-9-19/h2-5,12H,6-11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDIUKCKJRMUBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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